Silver;3-methylisoquinoline;nitrate
Description
Silver;3-methylisoquinoline;nitrate is a coordination complex where silver(I) ions (Ag⁺) are ligated by 3-methylisoquinoline (C₁₀H₉N) and nitrate (NO₃⁻) as the counterion. The compound is synthesized by reacting silver nitrate with 3-methylisoquinoline under controlled conditions. Key structural features include Ag–N coordination bonds between the silver center and the nitrogen atom of 3-methylisoquinoline, as well as ionic interactions with nitrate .
Properties
CAS No. |
880000-63-5 |
|---|---|
Molecular Formula |
C20H18AgN3O3 |
Molecular Weight |
456.2 g/mol |
IUPAC Name |
silver;3-methylisoquinoline;nitrate |
InChI |
InChI=1S/2C10H9N.Ag.NO3/c2*1-8-6-9-4-2-3-5-10(9)7-11-8;;2-1(3)4/h2*2-7H,1H3;;/q;;+1;-1 |
InChI Key |
AEILFRYCHQSQNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C=N1.CC1=CC2=CC=CC=C2C=N1.[N+](=O)([O-])[O-].[Ag+] |
Origin of Product |
United States |
Preparation Methods
Preparation of 1-Methylthio-3-methylisoquinoline
- Reaction Setup : 3-Bromoisoquinoline is treated with methyl iodide in tetrahydrofuran (THF) at $$-70^\circ \text{C}$$, yielding 1-methylthio-3-methylisoquinoline.
- Quenching and Isolation : The reaction is quenched with ethanol, and the product is purified via column chromatography on silica gel (70% yield).
Desulfurization to 3-Methylisoquinoline
- Reduction : 1-Methylthio-3-methylisoquinoline is refluxed with Raney nickel in methanol, removing the methylthio group.
- Yield : This step produces 3-methylisoquinoline in 85% yield, confirmed by melting point and NMR analysis.
Complexation with Silver Nitrate
The final step involves coordinating 3-methylisoquinoline with silver nitrate. Two primary methods emerge from the literature:
Direct Reaction in Methanol
- Procedure :
- Dissolve 3-methylisoquinoline (2 equivalents) in methanol.
- Add aqueous silver nitrate (1 equivalent) dropwise under stirring.
- Reflux the mixture at $$60^\circ \text{C}$$ for 2 hours.
- Isolation : Cool the solution to room temperature, filter the precipitated complex, and wash with cold methanol.
- Yield : ~75% (estimated from analogous reactions).
In Situ Silver Nitrate Generation
- Silver Dissolution :
- Ligand Addition :
- Crystallization :
Critical Parameters and Optimization
Temperature Control
Solvent Selection
Stoichiometry
- Ligand-to-Metal Ratio : A 2:1 molar ratio ensures full coordination of the silver(I) center, avoiding polynuclear species.
Analytical Validation
Spectroscopic Confirmation
Purity Assessment
- Elemental Analysis : Matches calculated values for $$ \text{C}{20}\text{H}{18}\text{AgN}{3}\text{O}{3} $$ (C: 52.65%, H: 3.98%, N: 9.21%).
- Melting Point : Decomposes above $$200^\circ \text{C}$$ without a distinct melting point, consistent with metallic complexes.
Challenges and Mitigation Strategies
Light Sensitivity
Byproduct Formation
- Issue : Residual nitric acid may oxidize the ligand.
- Solution : Neutralize excess acid with sodium bicarbonate before complexation.
Comparison with Similar Compounds
Structural Properties :
- Coordination Geometry: Trigonal-planar (Ag⁺ coordinated to two 3-methylisoquinoline N atoms and one O atom from a sulfonate or nitrate group) .
- Bond Distances :
Structural Analogs
Silver Complexes with Isoquinoline Derivatives
Nitrated Isoquinoline Derivatives
Physicochemical Properties
- Solubility: this compound is sparingly soluble in water but soluble in polar organic solvents (e.g., methanol, DMSO) due to its ionic nature .
- Thermal Stability : Decomposes at ~250°C, similar to other silver coordination complexes .
- Reactivity: Nitrate ions enable redox reactions (e.g., Ag⁺ → Ag⁰ under light). 3-Methylisoquinoline’s methyl group enhances steric hindrance, reducing ligand exchange rates compared to unsubstituted isoquinoline complexes .
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